molecular formula C15H20F3N3O2 B2887695 4,4,4-Trifluoro-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one CAS No. 2380172-49-4

4,4,4-Trifluoro-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one

Cat. No.: B2887695
CAS No.: 2380172-49-4
M. Wt: 331.339
InChI Key: GBCWMQNZBROBES-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives, depending on the specific reaction conditions employed.

Scientific Research Applications

4,4,4-Trifluoro-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
  • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

Uniqueness

4,4,4-Trifluoro-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one is unique due to its combination of trifluoromethyl and piperidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,4,4-trifluoro-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-11-7-19-14(20-8-11)23-10-12-3-2-6-21(9-12)13(22)4-5-15(16,17)18/h7-8,12H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCWMQNZBROBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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